Scaffold Oxidation State Differentiation: 1,1,3-Trione vs. 1,1-Dioxide Core
The 1,1,3-trione oxidation pattern of the target compound distinguishes it from the more common benzothiadiazine 1,1-dioxide class (exemplified by diazoxide and chlorothiazide). The additional carbonyl at position 3 increases the hydrogen-bond acceptor count from 3 (in 1,1-dioxide) to 4, altering solubility and target-binding geometry. In comparative pharmacological evaluation of new benzothiadiazine derivatives targeting mitoKATP channels, the 1,1,3-trione series exhibited distinct mitochondrial respiratory effects (R3/R4 modulation) compared to the 1,1-dioxide reference compound diazoxide [1].
| Evidence Dimension | Mitochondrial respiratory function modulation (R3, R4, RCR parameters via oxygen electrode method) |
|---|---|
| Target Compound Data | Compound class (benzothiadiazine-1,1,3-trione derivatives): R3 and R4 decreased at 100 μmol/L; some analogues (e.g., Compound 15) increased RCR [1] |
| Comparator Or Baseline | Diazoxide (1,1-dioxide class): decreased R3 and R4 without affecting RCR; decreased blood pressure by ~28% at 3 min post 10 mg/kg IV [1] |
| Quantified Difference | 1,1,3-trione derivatives showed blood-pressure-neutral profile vs. diazoxide's hypotensive effect; RCR improvement (Compound 15) not observed with diazoxide [1] |
| Conditions | Isolated rat myocardial mitochondria; FAD-dependent substrate (succinate); anesthetized Wistar rat blood pressure model [1] |
Why This Matters
Procurement of the 1,1,3-trione scaffold (rather than the 1,1-dioxide alternative) is essential for programs requiring mitochondrial functional modulation without confounding hemodynamic effects.
- [1] ZENG Yuan, QIU Cai-rong, YANG Yong-lin, PAN Zhi-yuan, JIN Jun-hua, WANG Hai. Pharmacological characteristic of new benzothiadiazine derivatives, targeting the cardiac mitochondrial ATP-sensitive potassium channel. Chinese Journal of Clinical Pharmacology and Therapeutics, 2020. View Source
